![molecular formula C19H13ClO4 B2613459 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622799-22-8](/img/structure/B2613459.png)
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
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Description
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C19H13ClO4 and its molecular weight is 340.76. The purity is usually 95%.
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Scientific Research Applications
Amination Reactions
Recent advances in amination chemistry have highlighted the importance of compounds like this one. For instance, the amino–yne click reaction, which combines an amine and an alkyne, has gained prominence. Researchers have utilized this compound as a substrate in such reactions, leading to functionalized products with diverse applications .
Natural Product Synthesis
This compound’s complex structure resembles natural products found in certain plant families. Researchers have used it as a starting point for the total synthesis of related natural products. By modifying specific functional groups, they can access analogs with potential biological activities .
Chemical Defense Mechanisms
In some plants, similar compounds play a role in chemical defense against herbivores. By understanding the biosynthesis and ecological functions of these molecules, researchers can develop strategies for crop protection and pest management .
properties
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHNRPFATJPV-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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